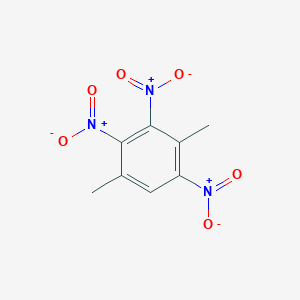![molecular formula C28H16N2 B14750338 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene CAS No. 258-40-2](/img/structure/B14750338.png)
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,17-diazaheptacyclo[1612003,1605,1407,12020,29022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework
Méthodes De Préparation
The synthesis of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms at specific positions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of heptacyclic structures. In biology, it has potential applications as a molecular probe due to its unique structural features. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve complex molecular interactions. In industry, this compound can be used in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves its interaction with specific molecular targets. The rigid heptacyclic structure allows it to fit into particular binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The nitrogen atoms within the structure can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene stands out due to its unique heptacyclic structure and the presence of nitrogen atoms at specific positions. Similar compounds include other heptacyclic structures with different substituents or ring sizes, such as 13,21-dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene . These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
Propriétés
Numéro CAS |
258-40-2 |
|---|---|
Formule moléculaire |
C28H16N2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-2-6-18-10-22-14-26-25(13-21(22)9-17(18)5-1)29-27-15-23-11-19-7-3-4-8-20(19)12-24(23)16-28(27)30-26/h1-16H |
Clé InChI |
WQMMGBXKZLBONB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)N=C5C=C6C=C7C=CC=CC7=CC6=CC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


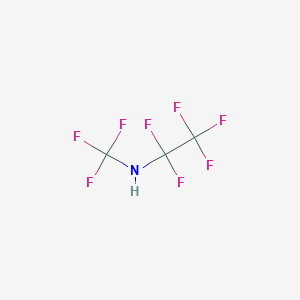
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
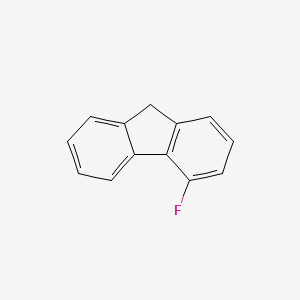

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)

![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
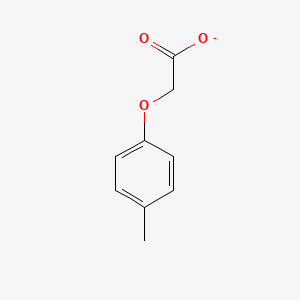
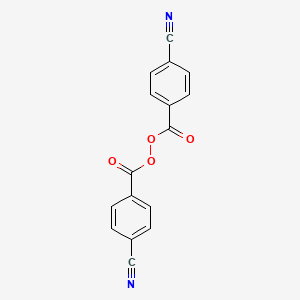

![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
